molecular formula C8H9BrN2O2 B8558516 Isopropyl 5-bromopyrazine-2-carboxylate

Isopropyl 5-bromopyrazine-2-carboxylate

Cat. No.: B8558516
M. Wt: 245.07 g/mol
InChI Key: BBJBPPMMSOBUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-bromopyrazine-2-carboxylate is a halogenated pyrazine derivative featuring a bromine substituent at the 5-position and an isopropyl ester group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing inhibitors targeting bacterial enzymes like GyrB/ParE . Its structural uniqueness lies in the combination of a bromine atom (enhancing electrophilicity) and a bulky isopropyl ester (influencing lipophilicity and steric interactions).

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

propan-2-yl 5-bromopyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-5(2)13-8(12)6-3-11-7(9)4-10-6/h3-5H,1-2H3

InChI Key

BBJBPPMMSOBUJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyrazine Esters

Methyl 5-Bromopyrazine-2-Carboxylate (CID 27282430)
  • Molecular Formula : C₆H₅BrN₂O₂ (vs. C₇H₇BrN₂O₂ for isopropyl analog).
  • Lower molecular weight (217.02 g/mol vs. 245.11 g/mol for isopropyl) may improve aqueous solubility but reduce membrane permeability. Used as a precursor in synthesizing pyrrolamide-type GyrB/ParE inhibitors (e.g., compound 13 in , % yield, 96.86% purity) .
Methyl 5-Chloropyrazine-2-Carboxylate (CAS 33332-25-1)
  • Molecular Weight : 172.57 g/mol .
  • Key Differences: Chlorine substituent (vs. bromine) reduces electrophilicity, lowering reactivity in cross-coupling reactions.

Halogenated Heterocycles with Varying Substituents

5-Bromo-2-cyclopropylpyrimidine (EP 1831 199 B1)
  • Structure : Pyrimidine core with bromine at position 5 and cyclopropyl at position 2 .
  • Key Differences: Pyrimidine (6-membered ring with two nitrogens) vs.
2-Chloro-5-iodopyrazine
  • Key Differences :
    • Iodine’s larger atomic radius increases polarizability, enhancing susceptibility to nucleophilic aromatic substitution but reducing stability under light/heat .
    • Positional isomerism (2-chloro vs. 5-bromo) changes charge distribution, affecting solubility and reactivity.

Functionalized Pyrazine Derivatives

Methyl 3-Amino-6-bromopyrazine-2-Carboxylate (CAS 6966-01-4)
  • Key Differences: Amino group at position 3 introduces hydrogen-bonding capacity, enhancing target affinity in drug design . Bromine at position 6 (vs. 5 in the isopropyl analog) alters regioselectivity in further functionalization.

Physicochemical Properties

Property Isopropyl 5-Bromopyrazine-2-Carboxylate Methyl 5-Bromopyrazine-2-Carboxylate 5-Bromo-2-cyclopropylpyrimidine
Molecular Weight (g/mol) 245.11 217.02 199.02
Halogen Br (5-position) Br (5-position) Br (5-position)
Ester/Alkyl Group Isopropyl Methyl Cyclopropyl
Predicted logP* ~2.5 (higher lipophilicity) ~1.8 ~2.1

*Estimated using fragment-based methods.

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